molecular formula C17H15BrN2O2 B2885891 4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole CAS No. 76973-57-4

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No. B2885891
CAS RN: 76973-57-4
M. Wt: 359.223
InChI Key: HDJHZQDIRWCTND-UHFFFAOYSA-N
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Description

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative and is often referred to as BMBP.

Mechanism of Action

BMBP is believed to exert its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) that are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, BMBP has been found to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
BMBP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, it has been shown to decrease the expression of COX-2 and 5-LOX, which are involved in the inflammatory response. BMBP has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, it has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

BMBP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its pharmacological effects are well-characterized. Moreover, it has been shown to have a wide range of pharmacological effects, making it a versatile compound for research. However, there are also some limitations to using BMBP in lab experiments. It has a relatively low solubility in water, which can make it difficult to work with. In addition, it has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on BMBP. One possible direction is to investigate its potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. Another direction is to explore its anti-cancer properties further and investigate its potential as a chemotherapeutic agent. Moreover, there is a need to investigate the toxicity of BMBP in more detail and determine its safety profile for clinical use. Finally, there is a need to develop more efficient synthesis methods for BMBP to make it more accessible for research.
Conclusion:
In conclusion, 4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Its pharmacological effects have been well-characterized, and it has been shown to have a wide range of applications. However, there are also some limitations to using BMBP in lab experiments, and further research is needed to determine its safety profile for clinical use. Overall, BMBP is a promising compound that has the potential to make a significant contribution to scientific research.

Synthesis Methods

The synthesis of BMBP involves the reaction of 4-bromo-3,5-dimethoxybenzaldehyde with 4-methoxyphenylhydrazine in the presence of acetic acid and ethanol. The reaction is carried out at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of the product is around 60-70%.

Scientific Research Applications

BMBP has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, it has been shown to have a significant effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2/c1-21-13-7-3-11(4-8-13)16-15(18)17(20-19-16)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJHZQDIRWCTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3,5-bis(4-methoxyphenyl)-1H-pyrazole

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